molecular formula C15H10N6 B8574067 2-Azido-4,6-diphenyl-s-triazine CAS No. 63084-46-8

2-Azido-4,6-diphenyl-s-triazine

Cat. No.: B8574067
CAS No.: 63084-46-8
M. Wt: 274.28 g/mol
InChI Key: LODKIAUPEUDOML-UHFFFAOYSA-N
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Description

2-Azido-4,6-dichloro-s-triazine (molecular formula: C₃Cl₂N₆, average mass: 190.975 g/mol) is a heterocyclic compound featuring a triazine core substituted with an azide group at position 2 and chlorine atoms at positions 4 and 6 . It is synthesized via the controlled substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with sodium azide at low temperatures (0–25°C) . This compound exhibits unique reactivity due to its electron-deficient triazine ring, enabling sequential nucleophilic substitutions under mild conditions. Applications include its use as a bifunctional linker in bioconjugation (e.g., peptide coupling) and as a precursor for functionalizing carbon nanomaterials . Its thermal instability, with decomposition initiating at low temperatures (~50°C), necessitates careful handling .

Properties

CAS No.

63084-46-8

Molecular Formula

C15H10N6

Molecular Weight

274.28 g/mol

IUPAC Name

2-azido-4,6-diphenyl-1,3,5-triazine

InChI

InChI=1S/C15H10N6/c16-21-20-15-18-13(11-7-3-1-4-8-11)17-14(19-15)12-9-5-2-6-10-12/h1-10H

InChI Key

LODKIAUPEUDOML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)N=[N+]=[N-])C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial and Anticancer Properties

The s-triazine core, including derivatives like 2-azido-4,6-diphenyl-s-triazine, exhibits notable biological activity. Research has demonstrated its potential as an antibacterial and anticancer agent. In a study evaluating various s-triazine derivatives, compounds with azide groups showed promising activity against multidrug-resistant bacterial strains and various cancer cell lines.

Compound Target Activity Reference
This compoundE. coliModerate antibacterial activity
This compoundA549 (lung cancer)IC50 = 0.42 µM
This compoundHepG2 (liver cancer)IC50 = 0.13 µM

The presence of the azide group enhances the reactivity of the compound, making it suitable for further functionalization to improve biological activity. The compound's effectiveness against cancer cell lines indicates its potential as a lead compound in drug development.

Material Science Applications

Synthesis of Functional Polymers

This compound is utilized in the synthesis of hyperbranched polymers. These polymers exhibit unique properties such as low cytotoxicity and potential for drug delivery applications. A study highlighted that hyperbranched polymers derived from azido derivatives maintained antibacterial properties while exhibiting reduced cytotoxic effects against mammalian cell lines.

Polymer Type Cytotoxicity (IC50) Antibacterial Activity Reference
Hyperbranched polymer from azido derivatives>100 µM (low cytotoxicity)Active against E. coli
Monomeric form of azido derivative<100 µM (higher cytotoxicity)Weaker antibacterial activity compared to polymers

This application underscores the versatility of this compound in creating materials that balance efficacy and safety for biomedical applications.

Case Study 1: Anticancer Activity

In a controlled study assessing the anticancer properties of various s-triazine derivatives including this compound, researchers found that compounds with electron-withdrawing groups significantly enhanced antiproliferative effects on cancer cell lines such as MCF-7 and HCT-116. The study concluded that structural modifications could lead to more potent anticancer agents.

Case Study 2: Polymer Development

A recent investigation into the synthesis of hyperbranched polymers from azido derivatives revealed that these materials could be tailored for drug delivery systems. The resulting polymers demonstrated significant antibacterial properties while maintaining low toxicity levels in vitro, indicating their potential for safe therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Azido-s-Triazine Derivatives

The structural and functional diversity of azido-s-triazine derivatives arises from variations in substituents at positions 4 and 6. Below is a detailed comparison:

Key Findings and Trends

Substituent-Driven Reactivity :

  • Chlorine atoms (2-Azido-4,6-dichloro-s-triazine) enhance electrophilicity, enabling sequential substitutions for bioconjugation .
  • Propargyloxy groups facilitate click chemistry for polymer synthesis but reduce antibacterial potency .
  • Methoxy groups (ADT) stabilize the triazine core, enabling safe diazo-transfer reactions until decomposition thresholds .

Thermal Stability: Dichloro derivatives decompose at lower temperatures (~50°C) compared to propargyloxy or methoxy analogues (>150°C) .

Biological Activity :

  • Antibacterial effects correlate with azide group density, as seen in 2,4-diazido-6-propargyloxy-s-triazine .
  • Propargyloxy substituents mitigate cytotoxicity, making them suitable for biomedical polymers .

Preparation Methods

Nucleophilic Substitution with Azide Salts

The most widely documented method for synthesizing this compound involves the nucleophilic displacement of chlorine atoms in 2-chloro-4,6-diphenyl-s-triazine using sodium azide (NaN₃) and lithium azide (LiN₃) in acetonitrile. This two-step process begins with the preparation of the chloro precursor, followed by azide substitution under controlled conditions.

Precursor Synthesis: 2-Chloro-4,6-Diphenyl-s-Triazine
The chloro precursor is synthesized via a Grignard reaction between cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and phenylmagnesium bromide. Jones et al. reported a modified procedure where bromobenzene reacts with magnesium turnings in ether to form phenylmagnesium bromide, which subsequently reacts with cyanuric chloride at low temperatures. The reaction mixture is stirred under nitrogen atmosphere to prevent hydrolysis, yielding 2-chloro-4,6-diphenyl-s-triazine after crystallization from heptane.

Azide Substitution Reaction
In a representative procedure, a suspension of 2-chloro-4,6-diphenyl-s-triazine (30 g, 0.112 mol), sodium azide (12.86 g, 0.199 mol), and lithium azide (1.24 g, 0.025 mol) in acetonitrile (550 mL) is stirred at room temperature for 11 days. The extended reaction time ensures complete substitution of the chlorine atom at the 2-position. Post-reaction, the mixture is filtered to remove insoluble salts, and the filtrate is evaporated to dryness. The crude product is purified via extraction with hot heptane, followed by crystallization, yielding 20.2 g (85.5%) of this compound with a melting point of 130–132°C.

Alternative Azidation Strategies

While the sodium/lithium azide method dominates literature, alternative approaches using trimethylsilyl azide (TMSN₃) have been explored for analogous triazine derivatives. TMSN₃ offers enhanced solubility in organic solvents, potentially reducing reaction times. However, its application to 2-chloro-4,6-diphenyl-s-triazine remains unreported, suggesting opportunities for methodological innovation.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Acetonitrile emerges as the solvent of choice due to its ability to dissolve both the chloro precursor and azide salts while stabilizing reactive intermediates. Lower temperatures (0–25°C) are employed during precursor synthesis to mitigate side reactions, whereas azidation proceeds efficiently at ambient temperature.

Role of Mixed Azide Salts

The combination of sodium and lithium azides accelerates the substitution reaction. Lithium azide, being more nucleophilic than sodium azide, likely initiates the attack on the electron-deficient triazine ring, while sodium azide maintains a high reagent concentration. This synergistic effect reduces reaction times from weeks to days compared to using NaN₃ alone.

Purification and Crystallization

Post-reaction purification involves sequential extraction with heptane to remove unreacted starting materials and inorganic salts. Crystallization from heptane yields chromatographically pure this compound, as confirmed by melting point analysis and infrared spectroscopy.

Industrial-Scale Production Considerations

Scalability Challenges

Laboratory-scale protocols require adaptation for industrial production. Key challenges include:

  • Long Reaction Times : An 11-day azidation step is impractical for continuous manufacturing.

  • Solvent Volume : Large-scale reactions necessitate solvent recovery systems to reduce costs.

  • Safety Concerns : Handling azide salts on industrial scales demands rigorous safety protocols to prevent explosions.

Proposed Continuous Flow Synthesis

Implementing continuous flow reactors could address scalability issues by improving heat transfer and reducing reaction times. A hypothetical setup involves:

  • Precursor Synthesis Module : Grignard reaction conducted in a temperature-controlled flow cell.

  • Azidation Module : Mixing of the chloro precursor with NaN₃/LiN₃ in acetonitrile under turbulent flow conditions.

  • Purification Module : In-line filtration and crystallization units for product isolation.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the dominant synthetic route:

ParameterDetails
Starting Material2-Chloro-4,6-diphenyl-s-triazine (30 g, 0.112 mol)
Azide SourceNaN₃ (12.86 g, 0.199 mol) + LiN₃ (1.24 g, 0.025 mol)
SolventAcetonitrile (550 mL)
Reaction Time11 days at 25°C
WorkupFiltration, evaporation, heptane extraction, crystallization
Yield85.5%
Purity (Post-Crystallization)>99% (by melting point and IR)

Q & A

Q. What is the optimal synthetic route for preparing 2-Azido-4,6-diphenyl-s-triazine, and how can purity be ensured?

The compound is synthesized via nucleophilic substitution of a chloro precursor (e.g., 2-chloro-4,6-diphenyl-s-triazine) with sodium azide (NaN₃). Key steps include:

  • Reaction Conditions : Conduct the substitution in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours under inert atmosphere .
  • Purification : Recrystallization from ethanol or acetone is recommended to remove unreacted NaN₃ and byproducts. Monitor purity via thin-layer chromatography (TLC) with UV detection .
  • Validation : Confirm structure using 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify the azide group’s incorporation and phenyl ring positions. Elemental analysis ensures stoichiometric accuracy .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • IR Spectroscopy : The azide group exhibits a strong absorption band near 2100–2200 cm1^{-1}, critical for confirming its presence .
  • NMR : 1H^{1}\text{H} NMR shows distinct aromatic proton signals for diphenyl groups (δ 7.2–7.8 ppm), while 13C^{13}\text{C} NMR confirms triazine ring carbons (δ 160–170 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) provides molecular ion peaks matching the theoretical mass (e.g., m/z 312.1 for [M+H]+^+) .

Q. How can researchers safely handle the azide group in this compound to avoid hazards?

  • Stability : Azides are shock-sensitive. Avoid grinding or heating solid forms above 100°C. Store in a cool, dry place away from metals .
  • Reactivity : Use inert solvents (e.g., DMF, DMSO) for reactions. For bioconjugation (e.g., click chemistry), perform under controlled conditions (room temperature, copper catalysis) to minimize unintended decomposition .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of this compound?

  • Temperature-Dependent Substitution : In dichloro analogs, primary amines react preferentially at the 4-position at 0°C, while secondary amines target the 6-position at room temperature. Similar strategies may apply by adjusting reaction kinetics .
  • Steric and Electronic Effects : The electron-withdrawing azide group directs nucleophilic attacks to less hindered positions. Computational modeling (DFT) can predict reactive sites .

Q. What are the implications of conflicting data on the compound’s photochemical stability, and how can they be resolved?

  • Contradictory Findings : Some studies report azide decomposition under UV light, while others note stability. Resolve discrepancies by:
    • Experimental Replication : Standardize light sources (e.g., 365 nm UV lamps) and solvent conditions .
    • Analytical Cross-Validation : Use HPLC-MS to track degradation products and quantify stability thresholds .

Q. How can this compound be utilized in bioconjugation, and what methodological challenges arise?

  • Applications : The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for peptide or protein labeling. For example, react with alkynyl-modified biomolecules in PBS buffer (pH 7.4, 25°C) .
  • Challenges :
    • Byproduct Formation : Excess Cu(I) can oxidize azides. Use tris(triazolylmethyl)amine ligands to stabilize Cu(I) and improve reaction efficiency .
    • Solubility : The hydrophobic diphenyl groups may limit aqueous solubility. Introduce PEGylated linkers or use DMSO/water co-solvents .

Q. What advanced computational methods aid in predicting the reactivity of this compound?

  • DFT Calculations : Optimize molecular geometry and calculate Fukui indices to identify electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict aggregation tendencies or stability in biological matrices .

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